8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety. The presence of chlorine and ethyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole with suitable chlorinating agents . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and specific temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted triazinoindoles with potential biological activities .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione involves its interaction with specific molecular targets. For instance, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interfere with DNA/RNA synthesis and repair, further contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione include other triazinoindoles and indoloquinoxalines. These compounds share structural similarities but differ in their substituents and specific biological activities . For example:
5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole: Lacks the chlorine and thione groups, resulting in different reactivity and biological properties.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: Incorporates a tert-butyl group, enhancing its lipophilicity and potential biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9ClN4S |
---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C11H9ClN4S/c1-2-16-8-4-3-6(12)5-7(8)9-10(16)13-11(17)15-14-9/h3-5H,2H2,1H3,(H,13,15,17) |
InChI Key |
NZWWIEUJXSGTSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C3=NNC(=S)N=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.